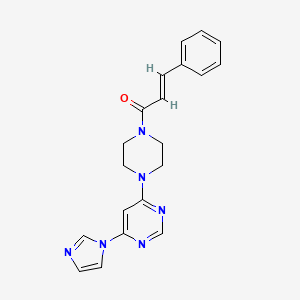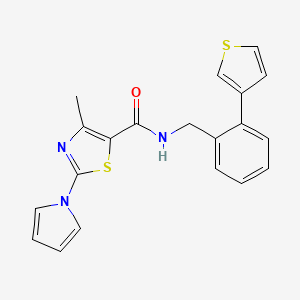
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide, also known as MPTT, is a small molecule compound with potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
The compound's relevance is often associated with the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their potential biological activities. For instance, thiophenylhydrazonoacetates are utilized in heterocyclic synthesis to yield derivatives with various biological applications, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the compound's foundational role in generating pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antitumor Applications
Derivatives of thiazole, incorporating thiophene moieties, have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against various cancer cell lines, highlighting the compound's potential as a precursor for anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Similarly, compounds with benzylthiazole and pyrazole-5-carboxamide structures have been studied for their antimicrobial properties, further emphasizing the compound's applicability in developing novel antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Crystal Structure Analysis
The crystal structure and molecular interactions of compounds similar to "4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide" are crucial for understanding their biological activity and potential drug design applications. For example, the synthesis and crystal structure determination of related compounds provide insights into their stability and reactivity, which is vital for designing molecules with desired biological activities (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-14-18(26-20(22-14)23-9-4-5-10-23)19(24)21-12-15-6-2-3-7-17(15)16-8-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDWZGPPPNIWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)
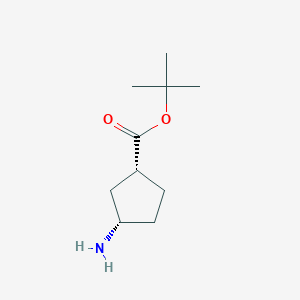
![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)
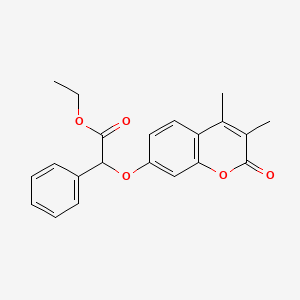


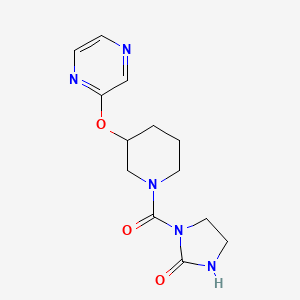
![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)
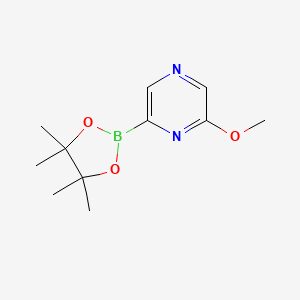

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2572495.png)

